molecular formula C5H4ClF3O B1399517 1-Trifluoromethylcyclopropane-1-carbonyl chloride CAS No. 848074-36-2

1-Trifluoromethylcyclopropane-1-carbonyl chloride

Cat. No.: B1399517
CAS No.: 848074-36-2
M. Wt: 172.53 g/mol
InChI Key: UDPCIPDJGNJPBG-UHFFFAOYSA-N
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Description

1-Trifluoromethylcyclopropane-1-carbonyl chloride is a chemical compound with the molecular formula C₅H₄ClF₃O It is characterized by the presence of a trifluoromethyl group attached to a cyclopropane ring, which is further bonded to a carbonyl chloride group

Preparation Methods

The synthesis of 1-Trifluoromethylcyclopropane-1-carbonyl chloride typically involves the reaction of cyclopropane derivatives with trifluoromethylating agents under specific conditions. One common method includes the use of trifluoromethyl iodide and a base to introduce the trifluoromethyl group onto the cyclopropane ring, followed by chlorination to form the carbonyl chloride . Industrial production methods may involve optimized reaction conditions and catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-Trifluoromethylcyclopropane-1-carbonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

    Reduction Reactions: The carbonyl chloride group can be reduced to form corresponding alcohols or aldehydes.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common reagents used in these reactions include reducing agents like lithium aluminum hydride for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reagents and conditions used .

Scientific Research Applications

1-Trifluoromethylcyclopropane-1-carbonyl chloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Trifluoromethylcyclopropane-1-carbonyl chloride involves its reactivity with various molecular targets. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s interactions with enzymes and other biological molecules.

Comparison with Similar Compounds

1-Trifluoromethylcyclopropane-1-carbonyl chloride can be compared with other trifluoromethylated cyclopropane derivatives, such as:

  • 1-Trifluoromethylcyclopropane-1-carboxylic acid
  • 1-Trifluoromethylcyclopropane-1-methanol

These compounds share the trifluoromethylcyclopropane core but differ in their functional groups, leading to variations in their chemical reactivity and applications. The presence of the carbonyl chloride group in this compound makes it particularly reactive and versatile for synthetic applications .

Properties

IUPAC Name

1-(trifluoromethyl)cyclopropane-1-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClF3O/c6-3(10)4(1-2-4)5(7,8)9/h1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDPCIPDJGNJPBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C(=O)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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